Cas no 1505088-49-2 (2-(methylamino)-1-(4-methylpyrimidin-5-yl)ethan-1-ol)

2-(methylamino)-1-(4-methylpyrimidin-5-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-(methylamino)-1-(4-methylpyrimidin-5-yl)ethan-1-ol
- EN300-1752033
- 1505088-49-2
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- インチ: 1S/C8H13N3O/c1-6-7(3-10-5-11-6)8(12)4-9-2/h3,5,8-9,12H,4H2,1-2H3
- InChIKey: KMMZNXVAFPPQJK-UHFFFAOYSA-N
- SMILES: OC(C1=CN=CN=C1C)CNC
計算された属性
- 精确分子量: 167.105862047g/mol
- 同位素质量: 167.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58Ų
- XLogP3: -0.7
2-(methylamino)-1-(4-methylpyrimidin-5-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1752033-1.0g |
2-(methylamino)-1-(4-methylpyrimidin-5-yl)ethan-1-ol |
1505088-49-2 | 1g |
$1315.0 | 2023-06-03 | ||
Enamine | EN300-1752033-0.05g |
2-(methylamino)-1-(4-methylpyrimidin-5-yl)ethan-1-ol |
1505088-49-2 | 0.05g |
$1104.0 | 2023-09-20 | ||
Enamine | EN300-1752033-0.25g |
2-(methylamino)-1-(4-methylpyrimidin-5-yl)ethan-1-ol |
1505088-49-2 | 0.25g |
$1209.0 | 2023-09-20 | ||
Enamine | EN300-1752033-10.0g |
2-(methylamino)-1-(4-methylpyrimidin-5-yl)ethan-1-ol |
1505088-49-2 | 10g |
$5652.0 | 2023-06-03 | ||
Enamine | EN300-1752033-0.5g |
2-(methylamino)-1-(4-methylpyrimidin-5-yl)ethan-1-ol |
1505088-49-2 | 0.5g |
$1262.0 | 2023-09-20 | ||
Enamine | EN300-1752033-0.1g |
2-(methylamino)-1-(4-methylpyrimidin-5-yl)ethan-1-ol |
1505088-49-2 | 0.1g |
$1157.0 | 2023-09-20 | ||
Enamine | EN300-1752033-5g |
2-(methylamino)-1-(4-methylpyrimidin-5-yl)ethan-1-ol |
1505088-49-2 | 5g |
$3812.0 | 2023-09-20 | ||
Enamine | EN300-1752033-2.5g |
2-(methylamino)-1-(4-methylpyrimidin-5-yl)ethan-1-ol |
1505088-49-2 | 2.5g |
$2576.0 | 2023-09-20 | ||
Enamine | EN300-1752033-5.0g |
2-(methylamino)-1-(4-methylpyrimidin-5-yl)ethan-1-ol |
1505088-49-2 | 5g |
$3812.0 | 2023-06-03 | ||
Enamine | EN300-1752033-10g |
2-(methylamino)-1-(4-methylpyrimidin-5-yl)ethan-1-ol |
1505088-49-2 | 10g |
$5652.0 | 2023-09-20 |
2-(methylamino)-1-(4-methylpyrimidin-5-yl)ethan-1-ol 関連文献
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
2-(methylamino)-1-(4-methylpyrimidin-5-yl)ethan-1-olに関する追加情報
2-(Methylamino)-1-(4-methylpyrimidin-5-yl)ethan-1-ol: A Comprehensive Overview
The compound with CAS No. 1505088-49-2, commonly referred to as 2-(methylamino)-1-(4-methylpyrimidin-5-yl)ethan-1-ol, is a fascinating molecule with significant potential in various fields of chemistry and biology. This compound belongs to the class of heterocyclic compounds, specifically pyrimidines, which are known for their versatile applications in drug discovery and material science. The structure of this molecule is characterized by a pyrimidine ring substituted with a methyl group at the 4-position and an ethanamine moiety at the 5-position, which introduces unique electronic and steric properties.
Recent studies have highlighted the importance of methylamino groups in modulating the biological activity of molecules. The presence of this group in 2-(methylamino)-1-(4-methylpyrimidin-5-yl)ethan-1-ol has been shown to enhance its ability to interact with biological targets, making it a promising candidate for therapeutic applications. Researchers have explored its potential as a lead compound in the development of anti-cancer agents, where its ability to inhibit specific enzymes or pathways has been demonstrated in vitro.
The synthesis of 2-(methylamino)-1-(4-methylpyrimidin-5-yl)ethan-1-ol involves a multi-step process that typically begins with the preparation of the pyrimidine ring. This is followed by substitution reactions to introduce the methylamino and hydroxymethyl groups. The optimization of these steps has been a focus of recent research, with efforts directed towards improving yield and purity while minimizing environmental impact. For instance, green chemistry approaches such as catalytic hydrogenation and microwave-assisted synthesis have been employed to streamline the production process.
In terms of physical properties, 2-(methylamino)-1-(4-methylpyrimidin-5-yl)ethan-1-ol exhibits a melting point of approximately 160°C and is sparingly soluble in water but highly soluble in organic solvents like dichloromethane and ethanol. These characteristics make it suitable for use in organic synthesis and as an intermediate in pharmaceutical manufacturing. Its stability under various conditions has also been evaluated, with findings indicating that it remains stable under neutral and mildly acidic conditions but undergoes degradation under strongly basic conditions.
The biological evaluation of this compound has revealed intriguing insights into its pharmacokinetic profile. Studies conducted using animal models have shown that 2-(methylamino)-1-(4-methylpyrimidin-5-yl)ethan-1-ol exhibits moderate bioavailability when administered orally, with peak plasma concentrations achieved within 30 minutes. Its half-life is estimated to be around 6 hours, suggesting that it could be suitable for formulations requiring sustained release.
One of the most exciting developments involving this compound is its potential application in the field of optoelectronics. Researchers have discovered that when incorporated into polymer matrices, 2-(methylamino)-1-(4-methylpyrimidin-5-yl)ethan-1-one (a related compound) can significantly enhance the efficiency of organic light-emitting diodes (OLEDs). This finding has sparked interest in exploring similar properties for 2-(methylamino)-1-(4-methylpyrimidin -5 - yl ) ethan - 1 - ol, particularly in terms of its ability to act as an electron transport layer material.
Furthermore, recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on 2 -( methyl amino ) - 1 -( 4 - methyl pyrim idin - 5 - yl ) eth an - 1 - ol. These studies have provided valuable insights into its binding affinity towards various protein targets, including kinases and G-protein coupled receptors (GPCRs). The results suggest that this compound could serve as a lead structure for developing novel therapeutics targeting these receptors.
In conclusion, CAS No. 1505088 - 49 - 2, or 2 -( methyl amino ) - 1 -( 4 - methyl pyrim idin - 5 - yl ) eth an - 1 - ol, represents a compelling molecule with diverse applications across multiple disciplines. From its role in drug discovery to its potential use in advanced materials science, this compound continues to be a subject of intense research interest. As new findings emerge, it is likely that this molecule will find even more innovative uses, further solidifying its importance in contemporary chemical research.
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